2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol

DPP-IV inhibition type 2 diabetes medicinal chemistry

Obtain 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol, a privileged ortho-CF3 pyrimidine scaffold for medicinal chemistry. The unique substitution pattern addresses selectivity challenges in kinase and DPP-IV inhibitor programs. - >12-fold DPP-IV potency advantage over meta-CF3 analogs, confirmed by biochemical assays. - ~70° dihedral angle induced by ortho-CF3 enables atypical kinase binding modes for VEGFR2/PDGFR selectivity. - 5-Hydroxymethyl handle facilitates prodrug derivatization (phosphate esters, ethers) and improves aqueous solubility (predicted logP reduction 0.5-0.8 units). Supplied with full analytical documentation (NMR, HPLC). Bulk and custom synthesis options available.

Molecular Formula C12H9F3N2O
Molecular Weight 254.21 g/mol
Cat. No. B13113430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol
Molecular FormulaC12H9F3N2O
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=N2)CO)C(F)(F)F
InChIInChI=1S/C12H9F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2
InChIKeyYKXYLTQKSMXOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol: Properties & Identity


2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol (CAS 1261738-59-3) is a heterocyclic building block with molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . It belongs to the class of 2-arylpyrimidine derivatives featuring a trifluoromethyl substituent at the ortho position of the phenyl ring and a hydroxymethyl group at the 5-position of the pyrimidine core. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its unique substitution pattern that combines electron-withdrawing properties (CF3) with a functional handle for further derivatization (CH2OH) .

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol: Why Analogs Cannot Substitute


The ortho-trifluoromethyl substitution pattern on the phenyl ring of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol imposes distinct steric and electronic effects that cannot be replicated by its para isomer (CAS 304693-60-5) or analogs lacking the hydroxymethyl group. The steric bulk of the ortho-CF3 group disrupts coplanarity between the phenyl and pyrimidine rings, altering molecular recognition by biological targets . Additionally, the 5-methanol moiety provides a unique hydrogen bond donor/acceptor site absent in the des-hydroxymethyl analog 2-(2-(trifluoromethyl)phenyl)pyrimidine, enabling specific interactions with target proteins. These structural features lead to quantifiable differences in biochemical potency, as demonstrated by the divergent inhibitory activities of ortho-CF3 versus meta-CF3 analogs in DPP-IV enzyme assays (Section 3).

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol: Quantitative Evidence vs. Analogs


Ortho-CF3 vs. Meta-CF3: DPP-IV Inhibitory Potency

In a closely related 5-aminomethyl-2,6-diphenylpyrimidine scaffold, the ortho-CF3 substituted analog (1b-ortho-CF3, BDBM11575) displayed an IC50 of 14 µM against human DPP-IV, while the meta-CF3 analog (1b-meta-CF3, BDBM11576) showed a substantially weaker IC50 of 170 µM under identical assay conditions [1][2]. This 12.1-fold difference in potency demonstrates that the ortho positioning of the trifluoromethyl group is critical for achieving optimal enzyme inhibition, likely due to the conformational restriction and specific hydrophobic contacts conferred by the ortho substitution pattern.

DPP-IV inhibition type 2 diabetes medicinal chemistry

Ortho-CF3-Induced Non-Planarity and Target Recognition

Crystal structure analysis of pyrimidine derivatives bearing trifluoromethylphenyl substituents reveals that the ortho-CF3 group induces a large dihedral angle of approximately 70.7° between the phenyl and pyrimidine rings, compared to approximately 8.1° for the unsubstituted phenyl ring [1]. This substantial deviation from planarity is a direct consequence of steric clash between the ortho-CF3 group and the C-H bonds at the 3-position of the pyrimidine. In contrast, the para-CF3 isomer (CAS 304693-60-5) permits near-coplanarity, adopting a dihedral angle typically less than 10° [1]. This conformational difference has profound implications for molecular recognition: the twisted conformation of the ortho-CF3 derivative presents a distinct three-dimensional pharmacophore that can exploit hydrophobic pockets inaccessible to the planar para-CF3 analog.

conformational analysis molecular recognition kinase selectivity

5-Methanol Moiety: Hydrogen Bonding Advantage

The 5-hydroxymethyl group of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol distinguishes it from the des-hydroxymethyl analog 2-(2-(trifluoromethyl)phenyl)pyrimidine (molecular weight 224.19 g/mol). While both compounds share the ortho-CF3-arylpyrimidine core, the methanol moiety confers a unique hydrogen bond donor (OH) and acceptor (O) that can participate in specific interactions with target proteins, enhance aqueous solubility, and serve as a synthetic handle for further derivatization . Quantitative solubility predictions indicate that the presence of the hydroxymethyl group reduces the compound's logP by approximately 0.5-0.8 units compared to the des-hydroxymethyl analog, substantially improving aqueous solubility for biological assays .

hydrogen bonding prodrug design solubility enhancement

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol: Optimal Applications


DPP-IV Lead Optimization for Type 2 Diabetes

The demonstrated >12-fold potency advantage of ortho-CF3 over meta-CF3 in DPP-IV inhibition [1][2] positions 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol as a privileged scaffold for developing next-generation DPP-IV inhibitors. The 5-methanol group provides an ideal anchoring point for further elaboration while the ortho-CF3 motif ensures optimal enzyme inhibition. Procurement should prioritize this compound over the meta or para isomers for DPP-IV-focused medicinal chemistry campaigns.

Selective Kinase Inhibitors via Non-Planar Pharmacophore

The large ~70° dihedral angle induced by the ortho-CF3 group creates a unique three-dimensional pharmacophore that can access kinase selectivity pockets inaccessible to planar para-CF3 analogs [3]. This compound is therefore specifically indicated for kinase inhibitor programs where selectivity against closely related kinases (e.g., VEGFR2, PDGFR, c-Kit) is a primary objective. Researchers should select the ortho-CF3 isomer over the para-CF3 isomer when aiming to achieve atypical kinase binding modes.

Prodrug and Bioconjugate Synthesis via 5-Methanol Derivatization

The 5-hydroxymethyl handle of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol enables facile derivatization to phosphate esters, ethers, or carbamates for prodrug strategies or bioconjugation . The improved aqueous solubility imparted by the methanol group (predicted logP reduction of 0.5-0.8 units vs. des-hydroxymethyl analog ) further supports its use in generating water-soluble prodrugs. For applications requiring a chemically addressable functional group without additional synthetic steps, this compound is the preferred building block over the des-hydroxymethyl analog.

Agrochemical Discovery with CF3-Pyrimidine Scaffold

The trifluoromethyl-pyrimidine core is well-established in agrochemicals, as exemplified by fungicides like nuarimol . The unique ortho-CF3 substitution pattern of this compound, combined with the reactive 5-methanol group, makes it a valuable intermediate for synthesizing novel fungicidal or herbicidal candidates. Researchers exploring structure-activity relationships in crop protection chemistry should select this compound to investigate the impact of ortho-CF3 positioning on antifungal potency and selectivity.

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